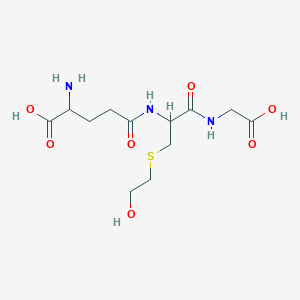
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a carboxymethyl group, a hydroxyethylthio group, and a glutamine backbone, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups such as Boc (tert-butoxycarbonyl), and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
- N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)asparagine
- N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)serine
Uniqueness
N5-(1-((Carboxymethyl)amino)-3-((2-hydroxyethyl)thio)-1-oxopropan-2-yl)glutamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable tool for research and development.
属性
分子式 |
C12H21N3O7S |
|---|---|
分子量 |
351.38 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxyethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22) |
InChI 键 |
UUZCUSQQEJSIHR-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


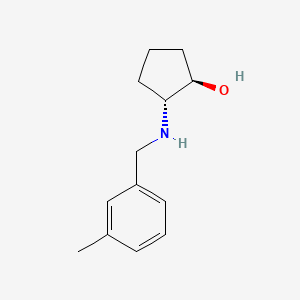


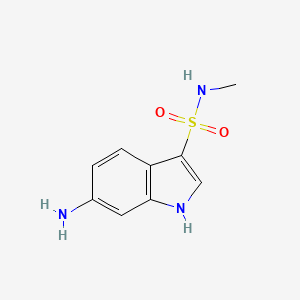
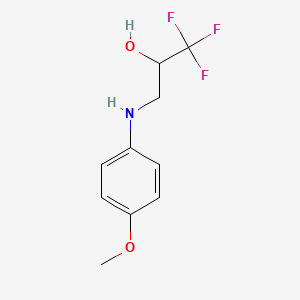

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)


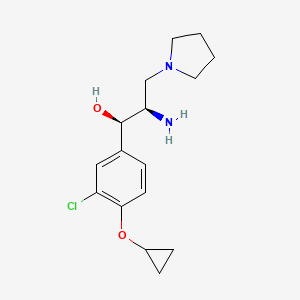

![tert-Butyl (R)-4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate](/img/structure/B13352921.png)
![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-(4-Phenoxyphenyl)-7-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13352933.png)
